molecular formula C26H24ClN3O B11413621 4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-ethylphenyl)pyrrolidin-2-one

4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-ethylphenyl)pyrrolidin-2-one

Cat. No.: B11413621
M. Wt: 429.9 g/mol
InChI Key: VPIWDULREWGDLG-UHFFFAOYSA-N
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Description

4-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-ETHYLPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole ring fused with a pyrrolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-ETHYLPHENYL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of the benzodiazole intermediate, followed by its reaction with a chlorophenylmethyl group and subsequent cyclization to form the pyrrolidinone ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the cyclization process. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-ETHYLPHENYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific groups within the molecule are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can result in derivatives with different functional groups.

Scientific Research Applications

4-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-ETHYLPHENYL)PYRROLIDIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-ETHYLPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-ETHYLPHENYL)PYRROLIDIN-2-ONE is unique due to its specific combination of a benzodiazole ring and a pyrrolidinone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H24ClN3O

Molecular Weight

429.9 g/mol

IUPAC Name

4-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(2-ethylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C26H24ClN3O/c1-2-19-7-3-5-9-23(19)29-17-20(15-25(29)31)26-28-22-8-4-6-10-24(22)30(26)16-18-11-13-21(27)14-12-18/h3-14,20H,2,15-17H2,1H3

InChI Key

VPIWDULREWGDLG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)Cl

Origin of Product

United States

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